molecular formula C10H12ClNO B2784898 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride CAS No. 20458-78-0

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

Cat. No.: B2784898
CAS No.: 20458-78-0
M. Wt: 197.66
InChI Key: PLEIDJJHEZAXDE-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated isoquinoline derivatives

    Substitution: Halogenated or alkylated isoquinoline derivatives

Scientific Research Applications

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use it to study enzyme interactions and receptor binding due to its structural similarity to biologically active isoquinolines.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1-Methyl-2,3-dihydroisoquinolin-4(1H)-one
  • 2,3-Dihydroisoquinolin-4(1H)-one

Uniqueness

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the hydrochloride salt form can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-methyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIDJJHEZAXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20458-78-0
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride
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